molecular formula C16H20FN3O3S B241023 TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE

TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE

Cat. No.: B241023
M. Wt: 353.4 g/mol
InChI Key: SPNLKVQVOMBJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a tert-butyl carbamate group, a 4-fluorobenzyl thioether, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carbon disulfide and an alkylating agent to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazoles, and substituted benzyl derivatives .

Scientific Research Applications

TERT-BUTYL N-[2-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring and the thioether group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Properties

Molecular Formula

C16H20FN3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H20FN3O3S/c1-16(2,3)23-14(21)18-9-8-13-19-20-15(22-13)24-10-11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,21)

InChI Key

SPNLKVQVOMBJHN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC2=CC=C(C=C2)F

Origin of Product

United States

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